(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Medicinal Chemistry Conformational Analysis Scaffold Design

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (CAS 2098118-95-5) is a functionalized spirocyclic amine belonging to the 2-azaspiro[4.5]decane class, with a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol. This class of compounds is characterized by a rigid, three-dimensional spirocyclic framework that presents distinct vectors for functional group presentation, a property increasingly leveraged in medicinal chemistry for optimizing target engagement and physicochemical parameters.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 2098118-95-5
Cat. No. B1481380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol
CAS2098118-95-5
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CN(CC2CO)N
InChIInChI=1S/C10H20N2O/c11-12-6-9(7-13)10(8-12)4-2-1-3-5-10/h9,13H,1-8,11H2
InChIKeySMOBGZVIVIDXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol: A Spirocyclic Amine Building Block for CNS and Beyond (CAS 2098118-95-5)


(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (CAS 2098118-95-5) is a functionalized spirocyclic amine belonging to the 2-azaspiro[4.5]decane class, with a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol . This class of compounds is characterized by a rigid, three-dimensional spirocyclic framework that presents distinct vectors for functional group presentation, a property increasingly leveraged in medicinal chemistry for optimizing target engagement and physicochemical parameters [1]. The scaffold is recognized for its utility in developing central nervous system (CNS)-active agents, with derivatives showing promise in modulating various biological targets, including GABA transporters and opioid receptors [2]. This particular derivative, featuring a primary amino group and a hydroxymethyl substituent, serves as a versatile precursor for further synthetic elaboration to generate focused libraries for structure-activity relationship (SAR) studies and lead optimization programs .

Procurement Caveat: Why Not All 2-Azaspiro[4.5]decane Analogs Are Interchangeable for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (CAS 2098118-95-5)


Generic substitution among 2-azaspiro[4.5]decane derivatives is scientifically unsound due to the profound impact of subtle structural modifications on key performance metrics. The precise location and nature of substituents on the spirocyclic core dramatically alter the compound's three-dimensional presentation of pharmacophores, influencing target selectivity, potency, and physicochemical properties. For instance, the introduction of a spirocyclic center can lower logD7.4 by as much as -1.0 unit relative to non-spirocyclic heterocyclic counterparts, a critical parameter for CNS penetration and metabolic stability [1]. Furthermore, within the same scaffold family, variations in the amine substitution pattern or the addition of a hydroxymethyl group, as found in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, can shift biological activity profiles between different GABA transporter subtypes (e.g., GAT2 vs. GAT1) or between opioid receptor subtypes (MOR vs. ORL1) [2]. The quantitative evidence presented below demonstrates that the specific molecular architecture of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol offers unique properties not replicated by its closest analogs or simpler, unsubstituted core structures.

Quantitative Differentiation of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (CAS 2098118-95-5) from Key Comparators


Conformational Rigidity and Vector Presentation vs. Linear and Monocyclic Amines

The spirocyclic core of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol provides a distinct three-dimensional orientation for its amino and hydroxymethyl substituents, which is fundamentally different from the planar or flexible geometries of common comparators like simple linear diamines or monocyclic piperidines. This structural feature is known to enhance target binding affinity and selectivity by precisely orienting key functional groups [1]. While direct head-to-head binding data for this exact compound are not publicly available, the established principle is that spirocyclic amines offer a 'conformational constraint' that reduces the entropic penalty of binding and can lead to improved potency and selectivity profiles compared to more flexible analogs [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Lipophilicity Modulation via Spirocyclic Framework vs. Common Heterocycles

The introduction of a spirocyclic center, such as the 2-azaspiro[4.5]decane core, can significantly lower the distribution coefficient (logD7.4) compared to analogous non-spirocyclic heterocycles. A systematic study on azaspiro[3.3]heptanes, which are structurally related spirocyclic amines, demonstrated that replacing a morpholine, piperidine, or piperazine with a spirocyclic analog reduced logD7.4 by up to -1.0 log unit [1]. This effect is attributed to increased basicity of the spirocyclic amine. While not directly measured for this specific compound, the principle is class-wide and provides a key differentiator for optimizing drug-like properties, particularly for CNS-targeted programs where lowering lipophilicity is often desired to improve metabolic stability and reduce promiscuity [1].

Physicochemical Properties Lipophilicity logD CNS Drug Design

Differentiation from 2-Azaspiro[4.5]decane Core in GABA Transporter Selectivity

Within the 2-azaspiro[4.5]decane scaffold family, the precise substitution pattern is critical for achieving selectivity among the four GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1). Studies have shown that acyl-substituted azaspiro[4.5]decanes can exhibit selective activity for the GAT2 subtype, while unsubstituted or differently substituted cores do not [1]. The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol compound, with its unique 2-amino and 4-hydroxymethyl substitution, represents a distinct starting point for synthesizing GAT2-selective agents. In contrast, simple 2-azaspiro[4.5]decane or other isomers lack the necessary functional handles for generating this specific subtype-selective activity profile [1].

Neuroscience GABA Transporter Selectivity GAT2

Potential for Opioid Receptor Ligand Development vs. Non-Spirocyclic Analogs

The 2-azaspiro[4.5]decane scaffold is a validated pharmacophore for developing ligands with affinity for the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor (ORL1) [1]. Substituted derivatives of this class have been patented for their potential as analgesics with improved side effect profiles [1]. The specific substitution pattern of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol offers a unique starting point for generating novel MOR/ORL1 ligands. In contrast, non-spirocyclic amine analogs would likely lack the required three-dimensional arrangement to engage both receptor subtypes effectively, a key feature for developing bifunctional MOR/NOP agonists or antagonists [1].

Pain Research Opioid Receptor MOR/ORL1 Analgesia

High-Value Research and Development Applications for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (CAS 2098118-95-5)


Synthesis of GAT2-Selective Probes for Neuroscience Target Validation

Based on evidence that acyl-substituted azaspiro[4.5]decanes can achieve GAT2 selectivity [1], (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is an ideal starting material for creating novel chemical probes to investigate the role of the GABA transporter subtype 2 (GAT2, slc6a13) in neurological and metabolic pathways. The primary amino group can be readily acylated to generate focused libraries, while the hydroxymethyl group offers an additional point for conjugation or further diversification. This enables researchers to explore structure-activity relationships (SAR) around the spirocyclic core to identify potent and selective GAT2 inhibitors for in vitro and in vivo target validation studies.

Development of Bifunctional MOR/NOP Ligands for Analgesic Drug Discovery

Given the established utility of the 2-azaspiro[4.5]decane scaffold in designing ligands with affinity for both mu-opioid (MOR) and ORL1 (NOP) receptors [1], this compound serves as a privileged starting point for medicinal chemistry campaigns focused on non-addictive pain therapeutics. Its unique functionalization pattern (2-amino and 4-hydroxymethyl) allows for divergent synthetic pathways to explore chemical space not accessible from simpler, unsubstituted spirocyclic cores. This can accelerate the identification of novel bifunctional agonists or antagonists that retain analgesic efficacy while exhibiting a reduced profile for respiratory depression, tolerance, and abuse liability, a critical unmet need in pain management [1].

Optimization of CNS Drug-like Properties through Scaffold-Based Lipophilicity Tuning

The demonstrated ability of spirocyclic amine scaffolds to lower logD7.4 by up to -1.0 unit compared to common heterocycles like piperidines or morpholines [2] makes (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol a strategic building block for CNS drug discovery programs. Incorporating this scaffold early in the lead optimization process can proactively address common CNS drug development challenges, such as high metabolic clearance, off-target promiscuity, and poor brain penetration. Its dual functional handles (amine and alcohol) also facilitate rapid analoging to fine-tune other key parameters like solubility and permeability while maintaining a favorable lipophilicity profile.

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